7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole
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Overview
Description
7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole is a complex organic compound that has garnered interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is characterized by its unique structure, which combines carbazole and quinazoline moieties, making it a promising candidate for various applications in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole typically involves multiple steps, starting with the preparation of the carbazole and quinazoline intermediates. The key steps include:
Formation of Carbazole Intermediate: The carbazole intermediate is synthesized through a series of reactions, including nitration, reduction, and cyclization.
Formation of Quinazoline Intermediate: The quinazoline intermediate is prepared by reacting appropriate aniline derivatives with formamide under acidic conditions.
Coupling Reaction: The final step involves coupling the carbazole and quinazoline intermediates using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products formed from these reactions include oxidized carbazole derivatives, reduced carbazole derivatives, and substituted carbazole derivatives with various functional groups.
Scientific Research Applications
7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole has several scientific research applications:
Organic Electronics: It is used as a host material in OLEDs due to its excellent thermal stability and appropriate energy levels.
Photovoltaics: The compound’s unique electronic properties make it a candidate for use in organic photovoltaic cells.
Biological Studies:
Material Science: It is explored for use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole exerts its effects is primarily through its electronic properties. The compound acts as an electron donor and acceptor, facilitating charge transport in electronic devices. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it helps in the efficient transport of electrons and holes, leading to improved device performance .
Comparison with Similar Compounds
Similar Compounds
- 7-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF1)
- 7-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)benzo[5,6][1,4]dioxino[2,3-b]pyrazine (HF2)
- 2-(9-Phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one (3CBZ-QZ)
- 2-(4-(9H-carbazol-9-yl)phenyl)quinazolin-4(3H)-one (9-CBZQZ)
Uniqueness
What sets 7-(4-(9-Phenyl-9H-carbazol-2-yl)quinazolin-2-yl)-7H-dibenzo[c,g]carbazole apart from similar compounds is its unique combination of carbazole and quinazoline moieties, which provides a balanced charge transport and excellent thermal stability. This makes it particularly suitable for high-performance OLEDs and other electronic applications.
Properties
IUPAC Name |
12-[4-(9-phenylcarbazol-2-yl)quinazolin-2-yl]-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H28N4/c1-2-14-32(15-3-1)49-39-21-11-9-18-35(39)36-25-22-31(28-42(36)49)45-37-19-8-10-20-38(37)47-46(48-45)50-40-26-23-29-12-4-6-16-33(29)43(40)44-34-17-7-5-13-30(34)24-27-41(44)50/h1-28H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKCXOKEEAMOQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)N7C8=C(C9=CC=CC=C9C=C8)C1=C7C=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H28N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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